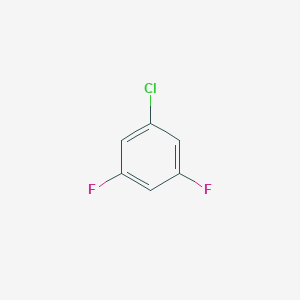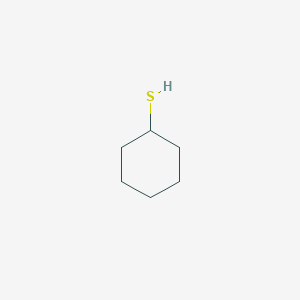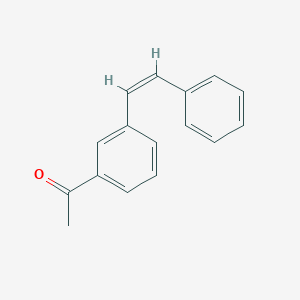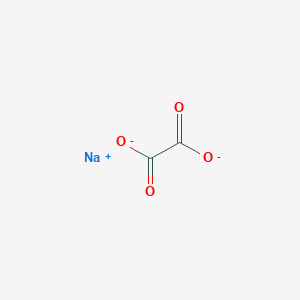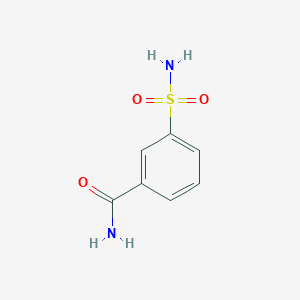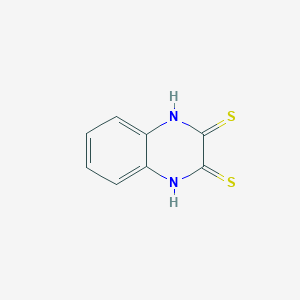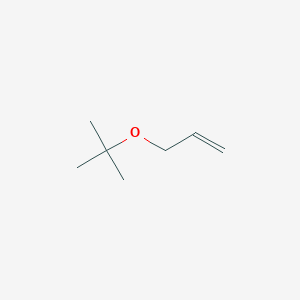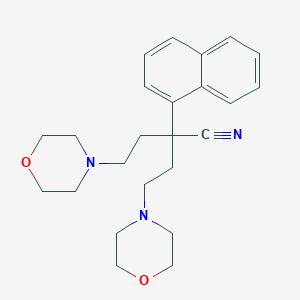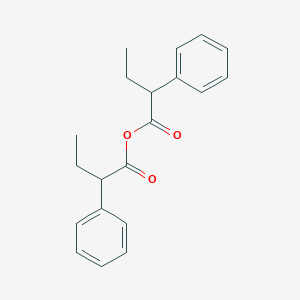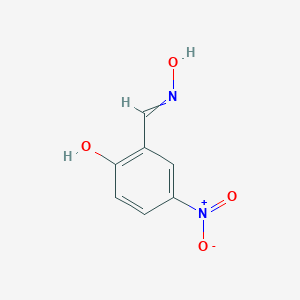
Benzaldehyde, 2-hydroxy-5-nitro-, oxime
Overview
Description
Benzaldehyde, 2-hydroxy-5-nitro-, oxime is a chemical compound with the molecular formula C7H5NO4. It is also known as 5-nitrosalicylaldehyde oxime. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and an oxime group at the aldehyde position. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-5-nitro-, oxime typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-hydroxy-5-nitro-, oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Benzaldehyde, 2-hydroxy-5-nitro-, oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-5-nitro-, oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo tautomerization, leading to the formation of reactive intermediates that participate in further chemical transformations. The nitro group enhances the compound’s reactivity by acting as an electron-withdrawing group, facilitating nucleophilic attacks on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 5-Bromosalicylaldehyde
- Salicylaldehyde
- 3-Methoxy-5-nitrosalicylaldehyde
- 4-(Diethylamino)salicylaldehyde
- 5-Chlorosalicylaldehyde
Uniqueness
Benzaldehyde, 2-hydroxy-5-nitro-, oxime is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which significantly enhances its reactivity and versatility in chemical synthesis. The oxime group further adds to its uniqueness by providing additional sites for chemical modifications and interactions with metal ions .
Properties
CAS No. |
1595-15-9 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |
InChI Key |
DVBKBUGAIYQNOE-YWEYNIOJSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
Key on ui other cas no. |
1595-15-9 |
Synonyms |
2-HYDROXY-5-NITROBENZALDEHYDE OXIME |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

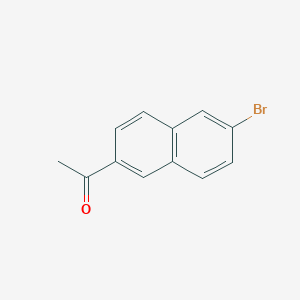
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)
